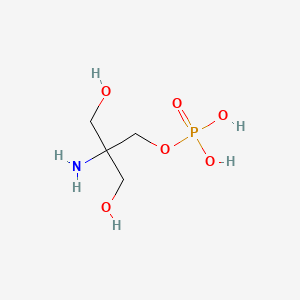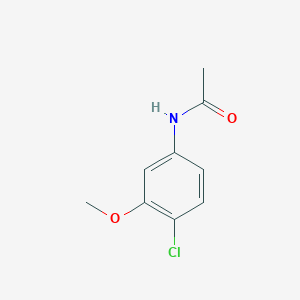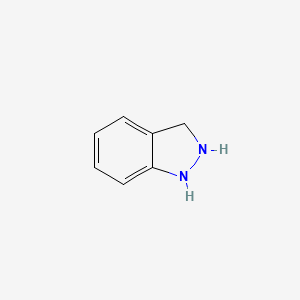
8-Methylquinazoline
Descripción general
Descripción
8-Methylquinazoline (8MQ) is a heterocyclic aromatic compound with a unique structure and properties. It is a colorless crystalline solid with a molecular formula of C9H7N3. 8MQ has been widely used in organic synthesis and as a starting material for the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. 8MQ is a versatile synthetic intermediate with a wide range of applications in the chemical industry.
Aplicaciones Científicas De Investigación
1. DNA Repair Enzyme Inhibition
8-Methylquinazoline derivatives show potential as inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). This property can be leveraged in clinical studies to understand the role of PARP in drug- and radiation-induced DNA damage. The 8-methylquinazolinones, in particular, are among the most potent PARP inhibitors reported, demonstrating enhanced inhibitory activity in comparison with 8-hydroxy or 8-methoxy groups (Griffin et al., 1998).
2. Treatment of Neurodegenerative Diseases
2-Substituted 8-hydroxyquinolines, related to this compound, have been proposed for the treatment of Alzheimer's disease. They act as metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry. This shows the potential of 8-hydroxyquinoline derivatives in neuroprotection and neuroregeneration, suggesting a similar potential for this compound derivatives (Kenche et al., 2013).
3. Anticancer Properties
Compounds containing the 8-hydroxyquinoline nucleus, closely related to this compound, exhibit a wide range of biological activities, including anticancer effects. These compounds have been used to develop potent lead compounds with good efficacy and low toxicity in cancer treatment. This indicates the potential of this compound in synthesizing novel anticancer agents (Saadeh et al., 2020).
4. Antiparasitic Activities
8-Aminoquinolines, a class that includes this compound, are known for their broad antiparasitic utility. They have shown efficacy in treating diseases like malaria and pneumocystis pneumonia. The enantiomers of these compounds demonstrate different efficacy and toxicity profiles, which is crucial in determining their therapeutic window (Nanayakkara et al., 2008).
5. Antimicrobial and Antifungal Effects
The 8-hydroxyquinoline scaffold, closely related to this compound, is known for its antimicrobial and antifungal properties. This suggests potential applications of this compound in developing new antimicrobial and antifungal agents. The broad spectrum of activity of these derivatives is often associated with their ability to chelate metal ions or intercalate into DNA (Krawczyk et al., 2019).
Mecanismo De Acción
Target of Action
8-Methylquinazoline is a type of quinazoline, a class of compounds known for their diverse biological activities Quinazolines are known to interact with various biological targets, including enzymes and receptors, contributing to their wide range of pharmacological activities .
Mode of Action
For instance, some quinazolines inhibit enzyme activity, while others may bind to receptors, modulating their function . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
Quinazolines are known to influence a variety of biochemical pathways due to their interactions with multiple targets . These pathways could include signal transduction pathways, metabolic pathways, and others, leading to a range of downstream effects.
Result of Action
Given the diverse biological activities of quinazolines, the effects could range from modulation of enzyme activity to alteration of signal transduction pathways .
Propiedades
IUPAC Name |
8-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-3-2-4-8-5-10-6-11-9(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKASWOGQJXWOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617818 | |
| Record name | 8-Methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7557-03-1 | |
| Record name | 8-Methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

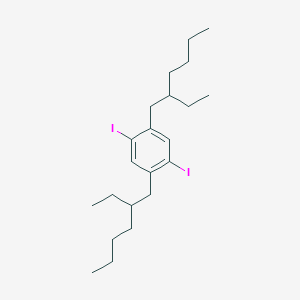
![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)
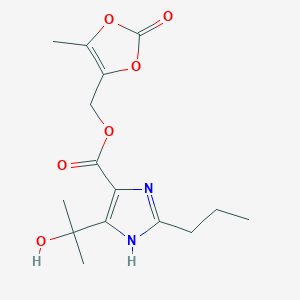

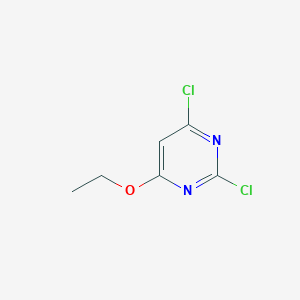
![6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid](/img/structure/B1603644.png)



